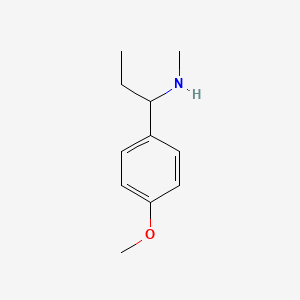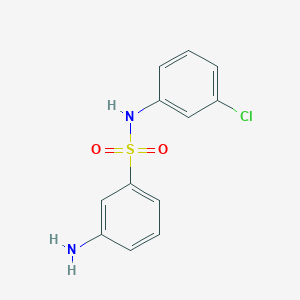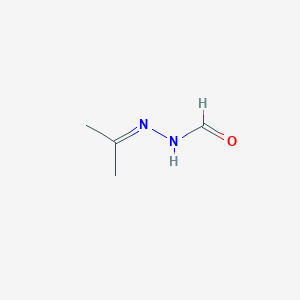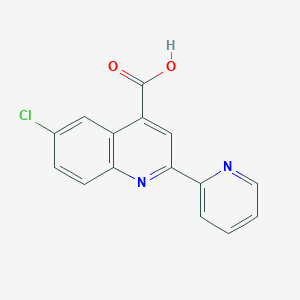
1-(4-methoxyphenyl)-N-methylpropan-1-amine
Descripción general
Descripción
The compound “1-(4-methoxyphenyl)-N-methylpropan-1-amine” belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety .
Molecular Structure Analysis
The molecular structure of “1-(4-methoxyphenyl)-N-methylpropan-1-amine” would consist of a three-carbon chain attached to a phenyl ring substituted with a methoxy group at the para position . The terminal carbon of the chain would be attached to a methylamine group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-methoxyphenyl)-N-methylpropan-1-amine” would depend on its specific molecular structure. Some general properties of phenylpropanes include their aromaticity, their potential to form hydrogen bonds, and their lipophilicity .Aplicaciones Científicas De Investigación
Metabolic Studies
1-(4-methoxyphenyl)-N-methylpropan-1-amine (hereafter referred to by its chemical name) has been studied for its metabolic transformation processes. Research by Zweig and Castagnoli (1977) focused on the in vitro O-demethylation of this amine, highlighting its transformation to various metabolites with potential psychoactive properties (Zweig & Castagnoli, 1977). Additionally, Gal et al. (1975) investigated the metabolic N-hydroxylation of a similar amine by rabbit liver microsomes, offering insights into the metabolic pathways of such compounds (Gal, Gruenke, & Castagnoli, 1975).
Chemical Synthesis and Catalysis
The compound's relevance extends to chemical synthesis. Bassili and Baiker (1990) explored the amination of 1-methoxy-2-propanol over nickel-on-silica catalysts, which could be related to the synthesis processes involving the chemical name (Bassili & Baiker, 1990). Additionally, research on electrophilic amination of catecholboronate esters, which could be linked to the synthesis of the chemical name, was conducted by Knight et al. (1997) (Knight, Brown, Lazzari, Ricci, & Blacker, 1997).
Molecular and Pharmacological Studies
The compound has been studied in the context of molecular and pharmacological research. Ferguson and Keller (1975) synthesized derivatives of the chemical name and tested their monoamine oxidase inhibiting activity, revealing its potential biochemical interactions (Ferguson & Keller, 1975).
Novel Material Synthesis
Murata et al. (2005) synthesized poly[bis(4-methoxyphenyl)aminiumacetylene]s, related to the chemical name, demonstrating its application in creating novel materials with unique photophysical properties (Murata, Miyajima, Takada, & Nishide, 2005).
Mecanismo De Acción
Target of Action
The primary target of 1-(4-methoxyphenyl)-N-methylpropan-1-amine, also known as 4-Methoxyamphetamine, is the serotonin transporter . This compound also interacts with alpha receptors and the synaptic vesicular amine transporter .
Mode of Action
4-Methoxyamphetamine acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate its effects . The interaction with these targets results in the release of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other functions.
Biochemical Pathways
The compound affects the serotoninergic pathway , leading to an increase in the levels of serotonin in the synaptic cleft . This can result in downstream effects such as mood elevation, increased sociability, and potentially hallucinations.
Pharmacokinetics
It is known that the compound is metabolized by the body, and its metabolites are excreted in the urine
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the increase in serotonin levels in the brain. This can lead to various psychological effects, including mood elevation, increased sociability, and potentially hallucinations .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs or substances in the body can affect the metabolism and excretion of the compound, potentially altering its effects . Additionally, individual genetic variations can influence how the body processes the compound, leading to variations in its effects among different individuals.
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-11(12-2)9-5-7-10(13-3)8-6-9/h5-8,11-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXOGHQXFQRMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397623 | |
| Record name | 1-(4-methoxyphenyl)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-N-methylpropan-1-amine | |
CAS RN |
40023-80-1 | |
| Record name | 1-(4-methoxyphenyl)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)

![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)
![2,4-dichloro-N'-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide](/img/structure/B1350860.png)
![1-[(3-Nitrophenyl)sulfonyl]piperazine](/img/structure/B1350861.png)
![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350870.png)
![5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350875.png)
![3-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350877.png)
